molecular formula C11H9ClN2O B12917239 3(2H)-Pyridazinone, 4-chloro-2-methyl-5-phenyl- CAS No. 663953-56-8

3(2H)-Pyridazinone, 4-chloro-2-methyl-5-phenyl-

Cat. No.: B12917239
CAS No.: 663953-56-8
M. Wt: 220.65 g/mol
InChI Key: OIAYSURGFZJMHY-UHFFFAOYSA-N
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Description

4-chloro-2-methyl-5-phenylpyridazin-3(2h)-one is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methyl-5-phenylpyridazin-3(2h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chloro-2-methyl-5-phenylhydrazine with a suitable diketone or ketoester. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-methyl-5-phenylpyridazin-3(2h)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol or dimethyl sulfoxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridazinone derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may be used in the development of agrochemicals, dyes, or other industrial products.

Mechanism of Action

The mechanism of action of 4-chloro-2-methyl-5-phenylpyridazin-3(2h)-one would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to a therapeutic effect. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methylpyridazin-3(2h)-one: Lacks the phenyl group, which may affect its biological activity and chemical properties.

    2-methyl-5-phenylpyridazin-3(2h)-one: Lacks the chloro group, potentially altering its reactivity and interactions.

    4-chloro-5-phenylpyridazin-3(2h)-one: Lacks the methyl group, which may influence its steric and electronic properties.

Uniqueness

4-chloro-2-methyl-5-phenylpyridazin-3(2h)-one is unique due to the combination of its substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the chloro, methyl, and phenyl groups may provide a balance of hydrophobic and electronic effects, making it a versatile compound for various research and industrial purposes.

Properties

CAS No.

663953-56-8

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

4-chloro-2-methyl-5-phenylpyridazin-3-one

InChI

InChI=1S/C11H9ClN2O/c1-14-11(15)10(12)9(7-13-14)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

OIAYSURGFZJMHY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(C=N1)C2=CC=CC=C2)Cl

Origin of Product

United States

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